molecular formula C6HCl3N2 B1340609 3,5,6-Trichloropyridine-2-carbonitrile CAS No. 38178-74-4

3,5,6-Trichloropyridine-2-carbonitrile

Cat. No.: B1340609
CAS No.: 38178-74-4
M. Wt: 207.4 g/mol
InChI Key: TZISAZPGPRGMRS-UHFFFAOYSA-N
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Description

3,5,6-Trichloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6HCl3N2 and a molecular weight of 207.4 g/mol. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is often utilized in the synthesis of other chemicals and has significant applications in various scientific fields.

Scientific Research Applications

3,5,6-Trichloropyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds, including aryl pyridines and other heterocyclic compounds.

    Biology: The compound is studied for its interactions with enzymes and proteins, such as flavin adenine dinucleotide-dependent monooxygenase.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active molecules.

    Industry: It is used in the production of pesticides and herbicides, where it serves as an intermediate in the synthesis of active ingredients.

Safety and Hazards

3,5,6-Trichloropyridine-2-carbonitrile is labeled with the signal word “Warning” and has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3,5,6-Trichloropyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of arylpyridines via palladium acetate-catalyzed ligand-free Suzuki reactions with arylboronic acids. It interacts with enzymes such as flavin adenine dinucleotide (FADH2)-dependent monooxygenase, which is involved in its degradation . The compound also interacts with proteins and other biomolecules, including transcriptional regulators and flavin reductases, which facilitate its transformation and degradation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can cause cellular toxicity, leading to cell death in certain concentrations. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as FADH2-dependent monooxygenase, leading to the dechlorination of the compound and the formation of intermediate metabolites . This binding interaction results in the inhibition or activation of various enzymes, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to the formation of degradation products such as 3,5,6-trichloro-2-pyridinol . Long-term exposure to the compound has been shown to cause persistent cellular toxicity and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity and adverse effects such as liver damage and respiratory distress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as FADH2-dependent monooxygenase, leading to the formation of intermediate metabolites like 3,6-dihydroxypyridine-2,5-dione . These metabolites are further degraded by other enzymes, resulting in the detoxification of the compound . The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function, leading to localized toxicity or therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles within the cell, where it exerts its effects . The compound’s activity and function can be affected by its localization, with certain cellular compartments being more susceptible to its toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,6-Trichloropyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For example, the reaction of 2-chloropyridine with chlorine gas under controlled conditions can yield this compound . Another method involves the reaction of 2-cyanopyridine with chlorine in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Palladium-Catalyzed Reactions: Palladium acetate is often used as a catalyst in ligand-free Suzuki reactions with arylboronic acids.

    Oxidizing Agents: Various oxidizing agents can be used to modify the compound, depending on the desired product.

Major Products Formed

    Aryl Pyridines: One of the significant products formed from this compound is 3,5-dichloro-2-aryl pyridine, which is synthesized via palladium-catalyzed reactions.

Mechanism of Action

The mechanism of action of 3,5,6-trichloropyridine-2-carbonitrile involves its interaction with specific biomolecules. It binds to enzymes such as flavin adenine dinucleotide-dependent monooxygenase, leading to the dechlorination of the compound and the formation of intermediate metabolites . This binding interaction results in the inhibition or activation of various enzymes, ultimately affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    3,5,6-Trichloro-2-pyridinol: A metabolite of the insecticide chlorpyrifos and the herbicide triclopyr.

    2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with similar chemical properties.

Uniqueness

3,5,6-Trichloropyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and interaction profiles compared to other chlorinated pyridines.

Properties

IUPAC Name

3,5,6-trichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZISAZPGPRGMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563133
Record name 3,5,6-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38178-74-4
Record name 3,5,6-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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